molecular formula C15H16N2O5S B12991340 2-((3-Allyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid

2-((3-Allyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid

Cat. No.: B12991340
M. Wt: 336.4 g/mol
InChI Key: AOPUQWWOZNLLNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-Allyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes an allyl group, dimethoxy substituents, and a thioacetic acid moiety. Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-Allyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 2-((3-Allyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-((3-Allyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3-Allyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The pathways involved may

Properties

Molecular Formula

C15H16N2O5S

Molecular Weight

336.4 g/mol

IUPAC Name

2-(6,7-dimethoxy-4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetic acid

InChI

InChI=1S/C15H16N2O5S/c1-4-5-17-14(20)9-6-11(21-2)12(22-3)7-10(9)16-15(17)23-8-13(18)19/h4,6-7H,1,5,8H2,2-3H3,(H,18,19)

InChI Key

AOPUQWWOZNLLNI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=N2)SCC(=O)O)CC=C)OC

Origin of Product

United States

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